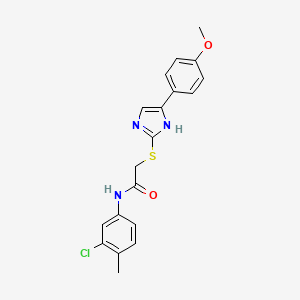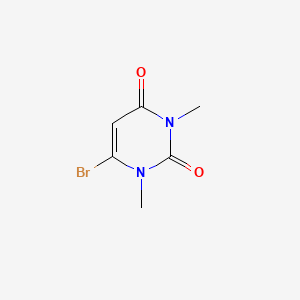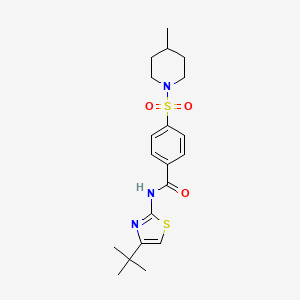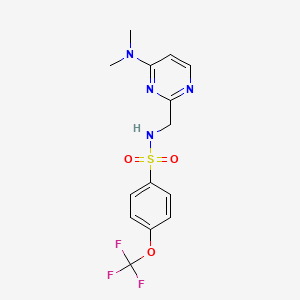![molecular formula C17H14N4O5S2 B2686065 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034437-67-5](/img/structure/B2686065.png)
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” is a chemical compound . It has been used in the construction of a thiadiazole-based covalent triazine framework nanosheet, which is highly selective and sensitive for primary aromatic amine detection .
Synthesis Analysis
The synthesis of this compound involves introducing an electron-deficient monomer into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .Molecular Structure Analysis
The molecular structure of this compound includes a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Chemical Reactions Analysis
The compound exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines .Physical And Chemical Properties Analysis
The compound exhibits high stability, high porosity, and high fluorescence performance . Its molecular formula is C11H10N4O5S2 and it has a molecular weight of 342.34.Applications De Recherche Scientifique
Antimicrobial Activity
The compound belongs to the 1,2,4-benzothiadiazine-1,1-dioxide group, which has been reported to exhibit antimicrobial activity . The biological activities of this group, such as antimicrobial and antiviral, are attributed to the various functional groups attached to the ring .
Antiviral Activity
In addition to antimicrobial properties, the 1,2,4-benzothiadiazine-1,1-dioxide group has also been reported to have antiviral properties . For instance, a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones have been screened as HCV polymerase inhibitors .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group, to which the compound belongs, has been associated with antihypertensive activity . This suggests that the compound could potentially be used in the treatment of high blood pressure.
Antidiabetic Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group has been reported to have antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide group has been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment.
KATP Channel Activators
The 1,2,4-benzothiadiazine-1,1-dioxide group has been reported to have KATP channel activating properties . KATP channels play a key role in cellular metabolic functions, suggesting that the compound could potentially be used in treatments related to metabolic disorders.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide group has been associated with AMPA receptor modulating activity . AMPA receptors are involved in fast synaptic transmission in the central nervous system, suggesting that the compound could potentially be used in treatments related to neurological disorders.
Analgesic Properties
A study on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid derivatives, which are structurally related to the compound, found highly active oral painkillers that exceeded the analgesic effect of reference drugs . This suggests that the compound could potentially be used as an analgesic.
Mécanisme D'action
Target of action
Compounds containing the 1,3-oxazolidin-2-one fragment are found in many biologically active compounds and are of particular interest for the creation of new antibacterial drugs .
Mode of action
Without specific information, it’s difficult to describe the exact mode of action. Oxazolidinone derivatives, which this compound contains, are generally known to interfere with bacterial protein synthesis .
Biochemical pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Oxazolidinone derivatives are generally involved in the inhibition of bacterial protein synthesis .
Result of action
Based on the presence of the 1,3-oxazolidin-2-one fragment, it may have antibacterial effects .
Orientations Futures
The compound has been used in the development of a highly sensitive and selective luminescent probe to detect PAAs among various amines . This work provides a thiadiazole-based 2D fluorescent organic framework nanosheet, and also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection .
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S2/c22-15-10-26-17(23)21(15)9-13(11-5-2-1-3-6-11)20-28(24,25)14-8-4-7-12-16(14)19-27-18-12/h1-8,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFPEBBTZLNQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)

![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2685989.png)


![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-3-nitrobenzohydrazide](/img/structure/B2686000.png)
![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)

